molecular formula C22H20N4O3 B4532467 4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid

4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B4532467
M. Wt: 388.4 g/mol
InChI Key: LCHSXCXWZMWWLK-UHFFFAOYSA-N
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Description

4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a benzofuran moiety, a pyridine ring, a pyrrolidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyridine intermediates, which are then coupled through a series of reactions involving pyrrolidine and pyrazole formation.

    Benzofuran Synthesis: The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Pyridine Synthesis: The pyridine ring is often synthesized via condensation reactions involving aldehydes and ammonia or amines.

    Coupling Reactions: The benzofuran and pyridine intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

    Pyrrolidine Formation: The pyrrolidine ring is introduced through nucleophilic substitution reactions.

    Pyrazole Formation: The final step involves the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds containing the benzofuran moiety, such as psoralen and angelicin, are known for their biological activities.

    Pyridine Derivatives: Pyridine-containing compounds, like nicotinamide and pyridoxine, have significant roles in biological systems.

    Pyrazole Derivatives: Pyrazole-based compounds, such as celecoxib and rimonabant, are used in medicinal chemistry for their therapeutic effects.

Uniqueness

4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-22(28)21-17(11-24-25-21)13-26-8-6-16(12-26)14-5-7-23-18(9-14)20-10-15-3-1-2-4-19(15)29-20/h1-5,7,9-11,16H,6,8,12-13H2,(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHSXCXWZMWWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC(=NC=C2)C3=CC4=CC=CC=C4O3)CC5=C(NN=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid

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